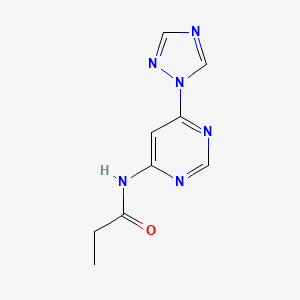![molecular formula C14H18N2O B2687123 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2196443-64-6](/img/structure/B2687123.png)
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one, also known as MPP, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPP is a piperidine derivative that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to work by inhibiting the activity of monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO leads to an increase in these neurotransmitters, which can have a positive effect on neurological function.
Effets Biochimiques Et Physiologiques
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This can lead to improvements in mood, cognitive function, and motor function. 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one has also been shown to have antioxidant properties, which can help protect against oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one in lab experiments is its ability to selectively inhibit MAO-B, which is primarily responsible for the breakdown of dopamine. This allows researchers to study the effects of increased dopamine levels without affecting other neurotransmitters. However, one limitation of using 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one is its potential toxicity. High doses of 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one have been shown to be toxic to cells and can cause cell death.
Orientations Futures
There are several future directions for 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one research. One area of interest is in the development of new drugs for the treatment of Parkinson's disease. 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one has shown promise as a neuroprotective agent and may be able to slow or prevent the progression of the disease. Another area of research is in the study of 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one's antioxidant properties. It may be possible to develop new drugs that can protect against oxidative stress and damage. Finally, further research is needed to fully understand the mechanism of action of 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one and its potential applications in other areas of research.
Méthodes De Synthèse
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one can be synthesized through a multi-step process involving the reaction of 6-methylpyridine with piperidine, followed by the reaction of the resulting compound with propenone. The final product is obtained through purification and isolation of the compound.
Applications De Recherche Scientifique
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one has been studied for its potential application in various scientific fields. One area of research is in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease. 1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one has been shown to have neuroprotective effects and may be able to prevent or slow the progression of neurodegenerative diseases.
Propriétés
IUPAC Name |
1-[4-(6-methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-14(17)16-8-6-12(7-9-16)13-5-4-11(2)15-10-13/h3-5,10,12H,1,6-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIWZPYIAZSGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethoxyphenyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/no-structure.png)
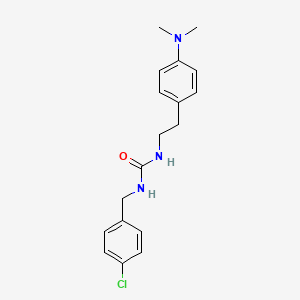
![7-methoxy-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((p-tolylamino)methyl)quinolin-2(1H)-one](/img/structure/B2687044.png)
![(2E)-3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2687046.png)
![3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2687047.png)
![3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2687050.png)
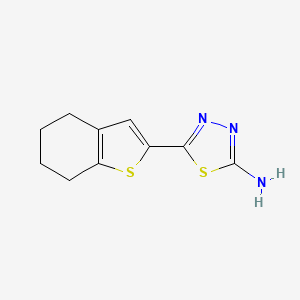
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B2687054.png)
![4-isopropoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687055.png)
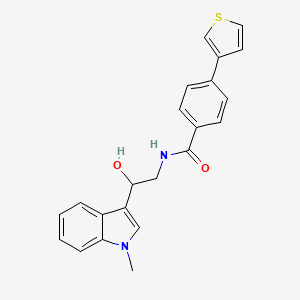
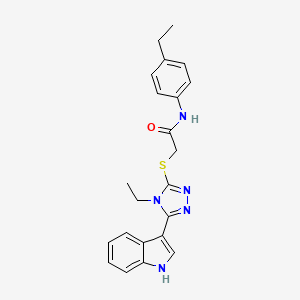
![8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2687061.png)
